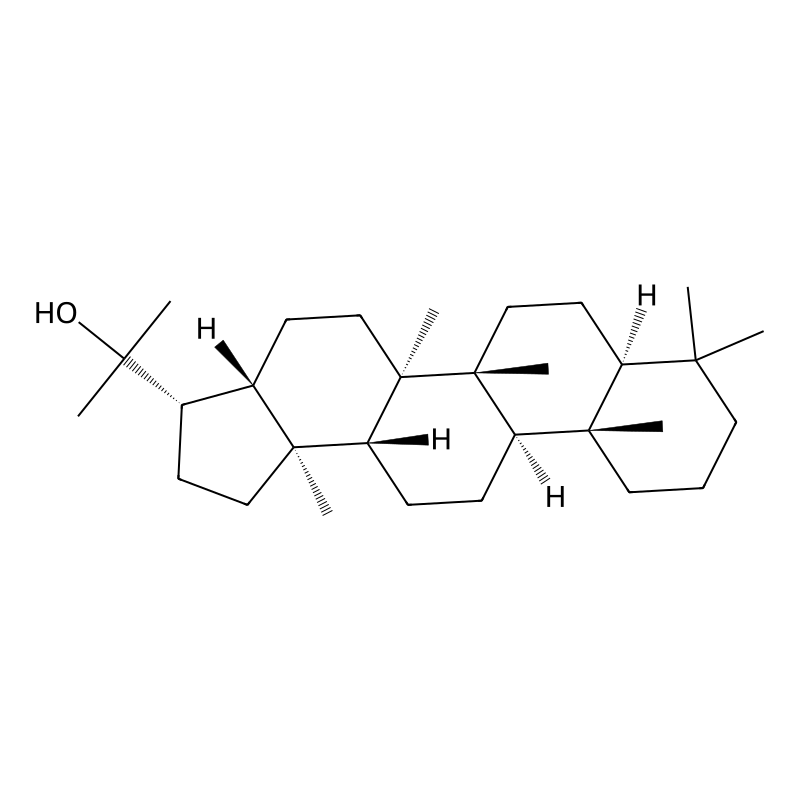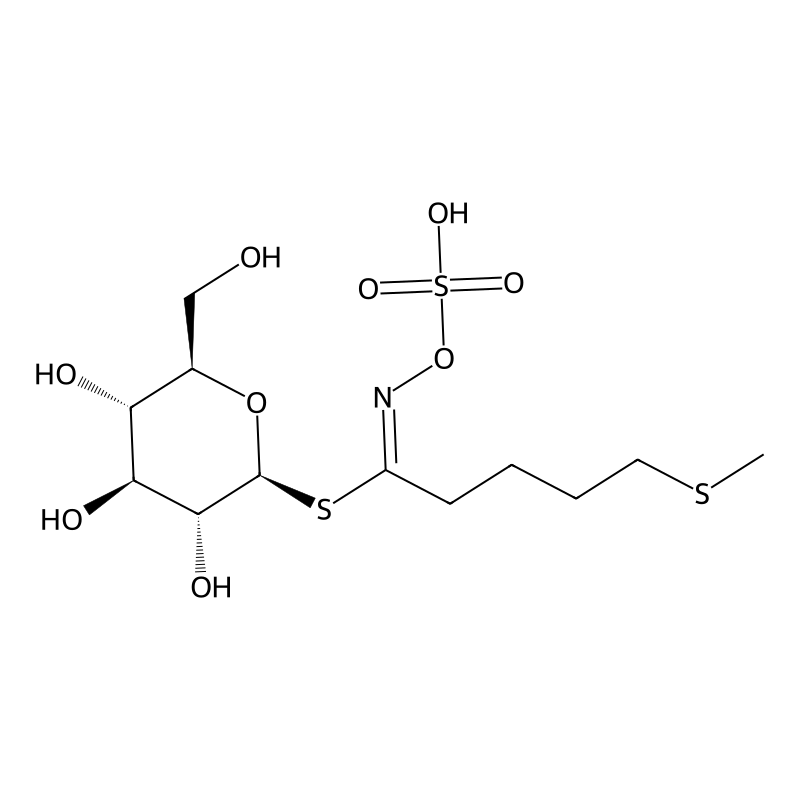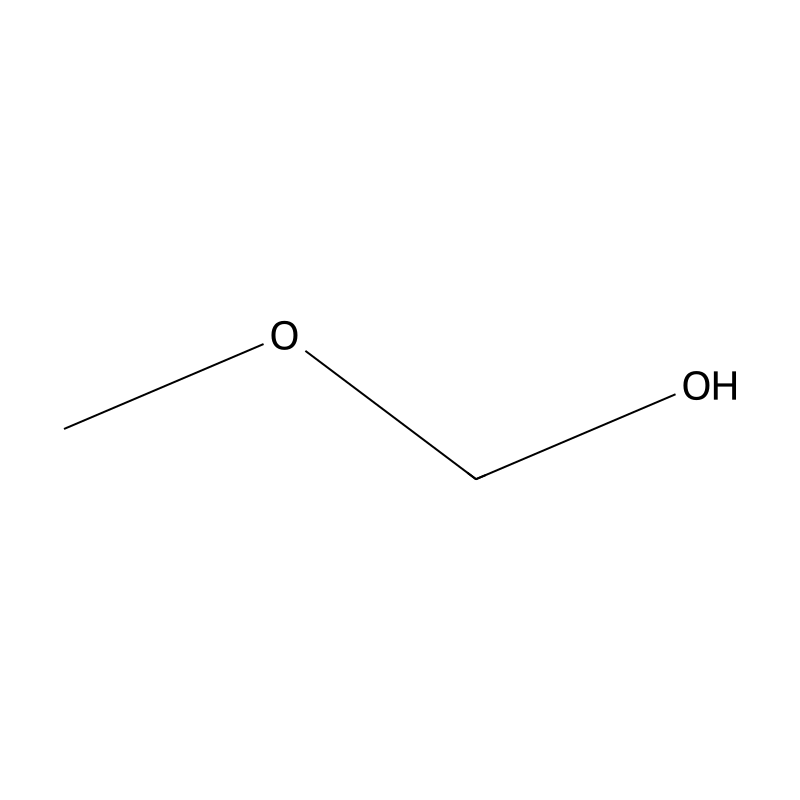2-Propenenitrile, 3-(2-nitrophenyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
2-Propenenitrile, 3-(2-nitrophenyl)-, also known as 3-(2-nitrophenyl)-2-propenenitrile, is an organic compound characterized by the presence of a propenenitrile backbone with a nitrophenyl group at the second position. Its molecular formula is and it has a molecular weight of approximately 174.16 g/mol. The nitro group significantly influences the compound's chemical reactivity and potential biological activity, making it valuable in various applications in organic synthesis and medicinal chemistry .
- Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions under appropriate conditions.
- Electrophilic Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
- Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of corresponding carboxylic acids .
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
Research indicates that compounds similar to 2-Propenenitrile, 3-(2-nitrophenyl)- exhibit various biological activities. Notably, this compound has shown potential antimicrobial properties, making it a candidate for further investigation in drug development. Its structure allows for interactions with biological targets, which may modulate enzyme activities or receptor functions .
The synthesis of 2-Propenenitrile, 3-(2-nitrophenyl)- can be achieved through several methods:
- Nitration of Propenenitrile Derivatives: Starting from propenenitrile derivatives, nitration can introduce the nitro group at the desired position.
- Electrophilic Aromatic Substitution: The nitrophenyl group can be introduced via electrophilic aromatic substitution on suitable precursors.
- Multi-step Organic Reactions: More complex synthetic routes may involve multiple steps to construct the compound from simpler starting materials.
In industrial settings, large-scale batch reactions and continuous flow reactors are often employed to optimize production efficiency and product purity.
2-Propenenitrile, 3-(2-nitrophenyl)- has several applications:
- Organic Synthesis: It serves as a building block for synthesizing more complex molecules due to its unique structure.
- Pharmaceutical Development: Its potential as a pharmacophore makes it relevant in drug design targeting specific biological pathways.
- Material Science: The compound may be utilized in producing advanced materials such as polymers and coatings owing to its stability and reactivity.
The interaction studies of 2-Propenenitrile, 3-(2-nitrophenyl)- focus on its mechanism of action at the molecular level. The triazoloazepine ring system allows for interactions with various enzymes or receptors, potentially modulating their activities. The nitrophenyl group may enhance binding affinity to target sites, which is crucial for its biological efficacy .
Several compounds share structural similarities with 2-Propenenitrile, 3-(2-nitrophenyl)-. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Propenenitrile, 3-(2-nitrophenyl)- | C9H6N2O2 | Substituted with a nitro group at the second position |
| 2-Propenenitrile, 3-(4-nitrophenyl)- | C9H6N2O2 | Similar structure but with para substitution |
| (E)-Cinnamonitrile | C9H7N | Lacks a nitro group; simpler structure |
| (E)-3-(4-methylphenyl)-2-propenenitrile | C10H11N | Methyl substitution on the phenyl ring |
The uniqueness of 2-Propenenitrile, 3-(2-nitrophenyl)- lies in its specific substitution pattern and potential biological activities that differ from these similar compounds. Its dual functionality as both a nitrile and nitro compound opens avenues for diverse applications and research opportunities.








